3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide
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Overview
Description
3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group is introduced through a cyclization reaction, often involving difluorocyclobutane derivatives.
Amidation: The final step involves the formation of the benzamide moiety through a reaction between the brominated intermediate and an amine derivative, under conditions that may include the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids.
Reduction: Formation of reduced derivatives, such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or modulating the activity of enzymes.
Interacting with Receptors: Altering signal transduction pathways.
Modulating Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide
- 5-Bromo-N-(3,3-difluorocyclobutyl)-2-methoxybenzamide
- 5-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzamide
Uniqueness
3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-7-1-6(2-8(13)3-7)10(17)16-9-4-11(14,15)5-9/h1-3,9H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKQLVQVRYKSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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